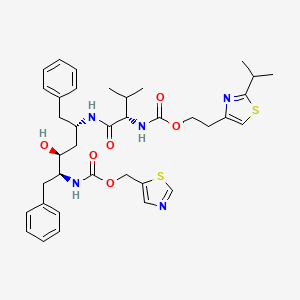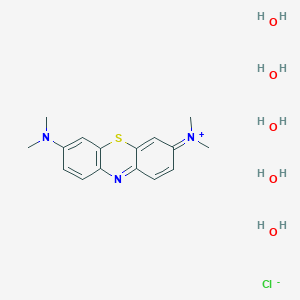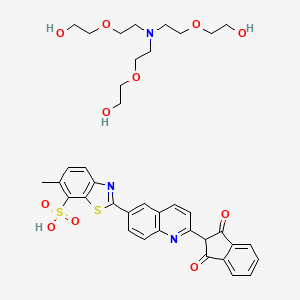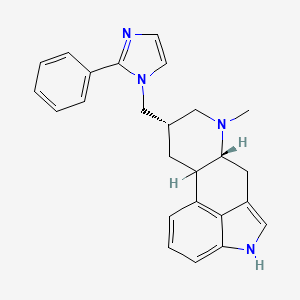
(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. A common approach includes:
Starting Material: The synthesis often begins with a simple indole derivative.
Cyclization: The indole undergoes cyclization to form the ergoline core structure.
Functionalization: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Final Steps:
Industrial Production Methods
Industrial production of ergoline derivatives may involve:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ergoline derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ergoline derivatives, including (5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline, are studied for various applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their interactions with biological receptors.
Medicine: Potential therapeutic agents for conditions such as migraines, Parkinson’s disease, and hypertension.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action for ergoline derivatives often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions can modulate various physiological processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline may have unique properties due to the specific functional groups attached to the ergoline core, which can influence its biological activity and therapeutic potential.
Propriétés
Numéro CAS |
115178-34-2 |
|---|---|
Formule moléculaire |
C25H26N4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(6aR,9S)-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H26N4/c1-28-15-17(16-29-11-10-26-25(29)18-6-3-2-4-7-18)12-21-20-8-5-9-22-24(20)19(14-27-22)13-23(21)28/h2-11,14,17,21,23,27H,12-13,15-16H2,1H3/t17-,21?,23+/m0/s1 |
Clé InChI |
MDWHIOARLXYNKN-DRNTULDOSA-N |
SMILES isomérique |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5C6=CC=CC=C6 |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






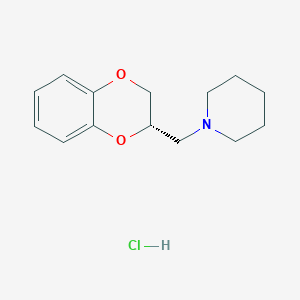


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
